

# Physical and chemical properties of 5-Methylpyridine-3,4-diamine

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## Compound of Interest

Compound Name: 5-Methylpyridine-3,4-diamine

Cat. No.: B084045

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## An In-depth Technical Guide to 5-Methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Methylpyridine-3,4-diamine**, a heterocyclic amine of interest in medicinal chemistry and drug development. This document consolidates available data on its synthesis, spectral characteristics, and potential biological relevance, presenting it in a structured format for easy reference by researchers and scientists.

## Core Physical and Chemical Properties

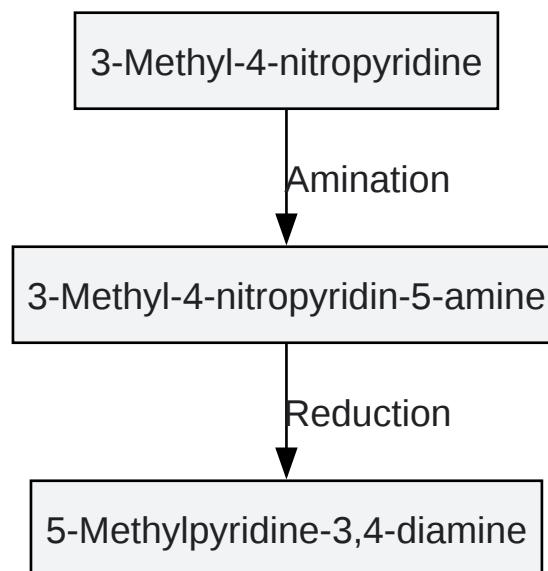
**5-Methylpyridine-3,4-diamine**, with the CAS number 13958-86-6, is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two amino groups at positions 3 and 4, and a methyl group at position 5.

Property	Value	Source/Citation
IUPAC Name	5-methylpyridine-3,4-diamine	
Synonyms	3,4-Diamino-5-methylpyridine	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	13958-86-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	
Molecular Weight	123.16 g/mol	
Melting Point	149 °C	
Boiling Point	363.1 ± 37.0 °C (Predicted)	
pKa	6.46 ± 0.20 (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in Methanol	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Methylpyridine-3,4-diamine** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established methods for the preparation of substituted 3,4-diaminopyridines. The most common approach involves the reduction of a corresponding nitro-amino precursor.

A potential synthetic pathway is outlined below:



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Proposed synthesis pathway for **5-Methylpyridine-3,4-diamine**.

Proposed Experimental Protocol: Reduction of 3-Methyl-4-nitropyridin-5-amine

This protocol is a general procedure adapted from the synthesis of similar diaminopyridines and would require optimization for the specific substrate.

Materials:

- 3-Methyl-4-nitropyridin-5-amine
- Palladium on carbon (10% Pd/C)
- Ethanol or Methanol
- Hydrogen gas supply
- Filter agent (e.g., Celite)

Procedure:

- In a suitable hydrogenation vessel, dissolve 3-Methyl-4-nitropyridin-5-amine in a suitable solvent such as ethanol or methanol.

- Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
- Seal the vessel and purge with an inert gas, such as nitrogen or argon.
- Introduce hydrogen gas to the desired pressure.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with the solvent used in the reaction.
- Concentrate the filtrate under reduced pressure to obtain the crude **5-Methylpyridine-3,4-diamine**.
- The crude product may be further purified by recrystallization or column chromatography.

## Spectral Data

Detailed experimental spectral data for **5-Methylpyridine-3,4-diamine** is not widely available. However, based on the known spectra of related compounds such as 2-amino-5-methylpyridine, the following characteristic peaks can be anticipated.

### <sup>1</sup>H NMR Spectroscopy (Anticipated)

- Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.
- Amino Protons: Broad signals for the two NH<sub>2</sub> groups.
- Methyl Protons: A singlet corresponding to the CH<sub>3</sub> group.

### <sup>13</sup>C NMR Spectroscopy (Anticipated)

- Signals for the five carbon atoms of the pyridine ring.
- A signal for the methyl group carbon.

#### Infrared (IR) Spectroscopy (Anticipated)

- N-H Stretching: Characteristic bands in the region of 3300-3500  $\text{cm}^{-1}$  corresponding to the primary amino groups.
- C=C and C=N Stretching: Bands in the aromatic region (around 1400-1600  $\text{cm}^{-1}$ ).
- C-N Stretching: Bands in the region of 1250-1350  $\text{cm}^{-1}$ .

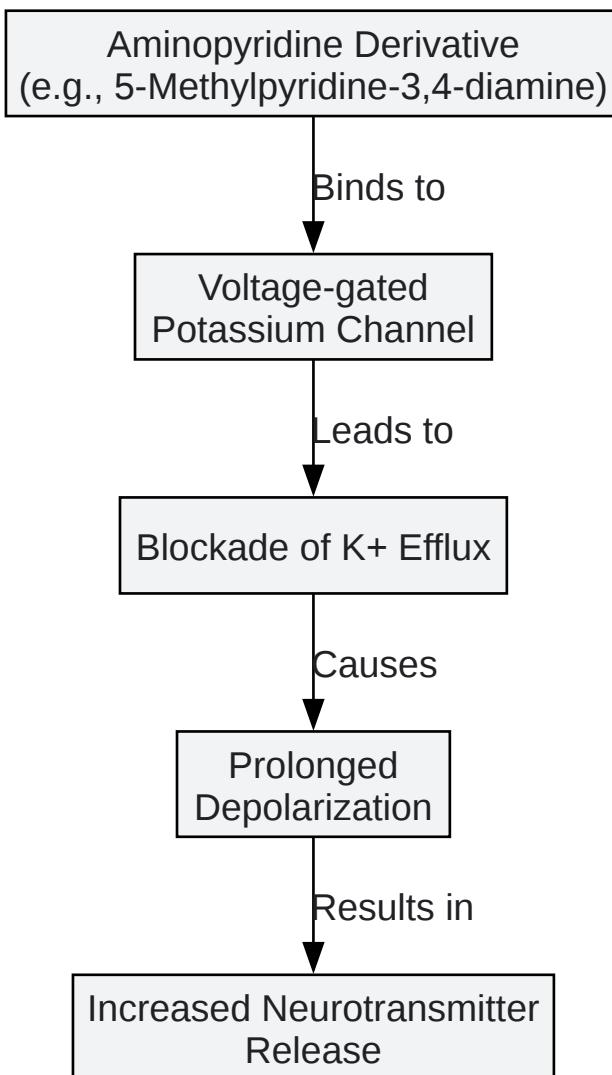
#### Mass Spectrometry (Anticipated)

- Molecular Ion Peak ( $\text{M}^+$ ): A peak at  $\text{m/z}$  corresponding to the molecular weight of the compound (123.16 g/mol ).

## Biological Activity and Drug Development Potential

While there is no specific information on the biological activity of **5-Methylpyridine-3,4-diamine** in the searched literature, its structural similarity to 3,4-diaminopyridine (Amifampridine) suggests a high potential for similar pharmacological effects. 3,4-diaminopyridine is a well-known potassium channel blocker used in the treatment of certain rare muscle diseases, such as Lambert-Eaton myasthenic syndrome[4][5].

The proposed mechanism of action for aminopyridines as potassium channel blockers is illustrated below:



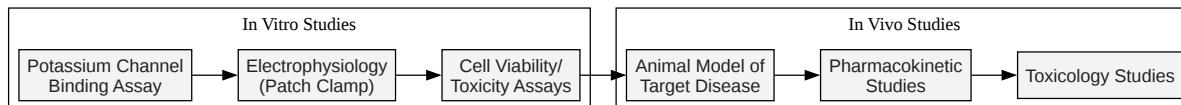
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Proposed mechanism of action for aminopyridine derivatives.

Given this, **5-Methylpyridine-3,4-diamine** is a compound of significant interest for further investigation in drug discovery programs targeting neurological disorders and other conditions where potassium channel modulation is a therapeutic strategy. The methyl group at the 5-position may influence the compound's potency, selectivity, and pharmacokinetic properties compared to the parent 3,4-diaminopyridine.

## Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of **5-Methylpyridine-3,4-diamine**, a typical experimental workflow is proposed below:



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### A general workflow for the biological evaluation of **5-Methylpyridine-3,4-diamine**.

This guide serves as a foundational resource for further research into the properties and applications of **5-Methylpyridine-3,4-diamine**. The provided information, while based on available data and logical inference, highlights the need for further experimental validation of its physical, chemical, and biological characteristics.

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## References

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